4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535182
InChI: InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37)
SMILES:
Molecular Formula: C29H34N6O4
Molecular Weight: 530.6 g/mol

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

CAS No.:

Cat. No.: VC18535182

Molecular Formula: C29H34N6O4

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol -

Specification

Molecular Formula C29H34N6O4
Molecular Weight 530.6 g/mol
IUPAC Name 6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37)
Standard InChI Key GJXNGCFWGJQETE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol features a tetrahydroquinoline core functionalized with an oxo group at the 2-position and a butoxy-linked tetrazole-cyclohexyl moiety (Table 1). This design extends the parent compound’s structure, introducing steric and electronic modifications that influence receptor binding and metabolic stability.

Table 1: Comparative Molecular Properties of Cilostazol and Its Analog

PropertyCilostazol4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Molecular FormulaC20H27N5O2\text{C}_{20}\text{H}_{27}\text{N}_{5}\text{O}_{2}C29H34N6O4\text{C}_{29}\text{H}_{34}\text{N}_{6}\text{O}_{4}
Molecular Weight (g/mol)369.46530.6
Key Functional GroupsTetrazole, quinolinoneTetrazole, tetrahydroquinolinone, extended alkoxy chain

Synthesis Pathways

The synthesis involves multi-step organic reactions, beginning with the formation of the tetrahydroquinoline core through cyclization of substituted anilines. Subsequent oxidation introduces the 2-oxo group, followed by nucleophilic substitution to attach the tetrazole-cyclohexyl-butoxy side chain. Purification via column chromatography yields the final product, with spectroscopic methods (NMR, MS) confirming structural integrity.

Mechanism of Action

PDE3 Inhibition and cAMP Modulation

Like Cilostazol, this analog inhibits PDE3, elevating intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells . The sustained cAMP increase suppresses platelet aggregation and induces vasodilation, critical for managing peripheral arterial diseases such as intermittent claudication .

Secondary Pharmacodynamic Effects

  • Antiproliferative Activity: In glioblastoma models, structural analogs demonstrate inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), disrupting angiogenesis and tumor progression .

  • Endothelial Protection: Enhanced nitric oxide (NO) production via cAMP/protein kinase A (PKA) pathways improves endothelial function, reducing vascular inflammation .

Pharmacological Properties

ADME Profile

While definitive pharmacokinetic data for this analog remain limited, inferences from Cilostazol suggest:

  • Absorption: Oral bioavailability is likely influenced by meal intake, with high-fat meals increasing CmaxC_{\text{max}} and AUC .

  • Protein Binding: Estimated at 95–98%, similar to Cilostazol, due to hydrophobic interactions with plasma proteins .

  • Metabolism: Hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, mediate oxidation and hydroxylation .

Table 2: Predicted ADME Properties

ParameterValue/Characterization
LogP (Lipophilicity)~3.5 (moderate lipophilicity)
BBB PermeabilityLikely limited
CYP InhibitionModerate (CYP3A4, CYP2C19)

Comparative Analysis with Cilostazol

Advantages

  • Enhanced Solubility: The extended alkoxy chain improves aqueous solubility, potentially reducing dosing frequency.

  • Dual Therapeutic Action: Combined antiplatelet and antitumor effects address comorbidities in cardiovascular-cancer patients .

Limitations

  • Metabolic Stability: Structural complexity may increase susceptibility to CYP-mediated degradation, necessitating pharmacokinetic optimization .

Future Directions

Further research should prioritize:

  • Phase I Clinical Trials: Establishing safety and tolerability in humans.

  • Formulation Development: Nanoparticle delivery systems to enhance BBB penetration for GBM therapy .

  • Combination Therapies: Synergy with existing antiplatelet or chemotherapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator